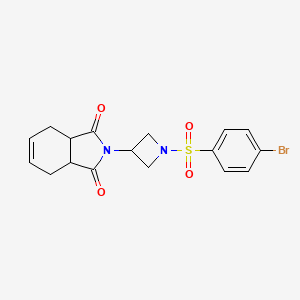

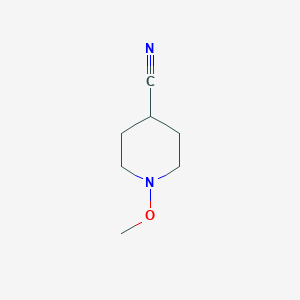

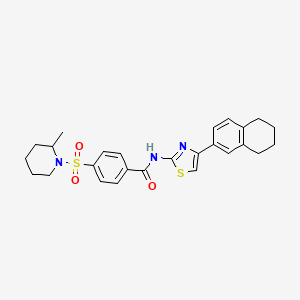

![molecular formula C13H16BrNO3 B2873508 tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 1913261-00-3](/img/structure/B2873508.png)

tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate” is a type of 1,4-oxazine . Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring . This compound is a derivative of 1,4-oxazine, which is a fundamental heterocyclic compound .

Synthesis Analysis

The synthesis of 1,4-oxazine derivatives involves a three-step conversion process . The process begins with the removal of the tert-butoxycarbonyl group from the precursor molecule . This is achieved through thermal deprotection, a process that involves heating the precursor molecule at a specific temperature . The process was first described by Coudert, Gillaizeau and co-workers in 2007 .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code:1S/C8H8BrNO/c9-6-2-1-3-7-8 (6)11-5-4-10-7/h1-3,10H,4-5H2 . This code provides a unique representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Tert-Butyl phenylazocarboxylates, similar in structure to tert-Butyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate, have been identified as versatile building blocks in synthetic organic chemistry. They are involved in nucleophilic substitutions and radical reactions, highlighting their potential for creating a wide array of chemical compounds. The versatility of these compounds is showcased through various reactions including nucleophilic substitutions with aromatic amines and alcohols, azocarboxamide formation, and radical-mediated modifications such as oxygenation, halogenation, and aryl-aryl coupling (Hannelore Jasch et al., 2012).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have shown promise in the synthesis of biologically active compounds. For instance, the synthesis and characterization of new compounds, such as tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, highlight the compound's role as an intermediate in creating benzimidazole compounds with potential biological activities (Liu Ya-hu, 2010).

Material Science

In material science, the applications extend to the development of cross-linked polymers. Studies involving the Mannich condensation of related compounds followed by various coupling reactions, including the Sonogashira coupling, have led to the synthesis of acetylenic benzoxazine precursors. These precursors, upon further transformation, facilitate the creation of polyynic derivatives, showcasing a path toward innovative polymeric materials with potential for cross-linking and enhanced material properties (N. Gulia et al., 2012).

Propiedades

IUPAC Name |

tert-butyl 8-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-7-8-17-11-9(14)5-4-6-10(11)15/h4-6H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVODSCCVOQXLGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

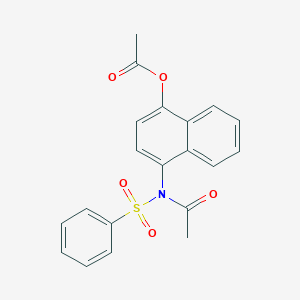

![4-{[(2-Bromophenyl)methyl]amino}pentan-1-ol](/img/structure/B2873431.png)

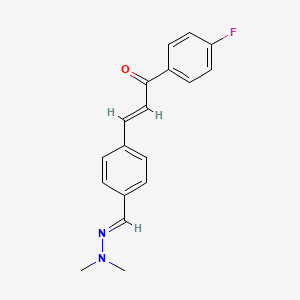

![4-{[2-Cyano-2-(3-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2873432.png)

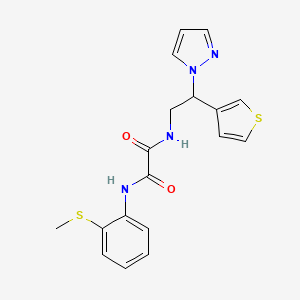

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

![2,4-dimethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B2873443.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)